molecular formula C16H23N3O3 B2884123 N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 340980-81-6

N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2884123
CAS No.: 340980-81-6
M. Wt: 305.378
InChI Key: CVYRNKUTDMNUEM-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is an organic compound characterized by the presence of an oxalamide group, a morpholine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 3,5-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(morpholino)ethylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxalamide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,5-dimethylphenyl)-N2-(2-piperidinoethyl)oxalamide
  • N1-(3,5-dimethylphenyl)-N2-(2-pyrrolidinoethyl)oxalamide
  • N1-(3,5-dimethylphenyl)-N2-(2-piperazinoethyl)oxalamide

Uniqueness

N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to similar compounds with different cyclic amine groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12-9-13(2)11-14(10-12)18-16(21)15(20)17-3-4-19-5-7-22-8-6-19/h9-11H,3-8H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYRNKUTDMNUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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